![molecular formula C15H19NO3 B12203995 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B12203995.png)
4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
- N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
- 7-Amino-4-methylcoumarin
Uniqueness
Compared to similar compounds, 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
The compound 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one , also referred to as a derivative of coumarin, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of coumarins , characterized by a benzopyrone structure. The presence of the hydroxyethyl and methylamino groups is thought to enhance its biological activity.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study on related compounds demonstrated that modifications at the 6 and 8 positions can enhance antioxidant efficacy, suggesting a similar potential for our compound .
Anticancer Properties
Coumarins have been investigated for their anticancer effects. In vitro studies have shown that certain coumarin derivatives inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. The specific activity of This compound remains to be fully characterized, but structural analogs have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
Enzyme Inhibition
The compound is hypothesized to inhibit specific enzymes involved in disease processes. For instance, studies on similar structures have indicated that coumarin derivatives can inhibit myosin ATPase activity, which is crucial for muscle contraction and may be relevant in conditions like heart failure . This suggests that our compound could modulate muscle function or other enzymatic pathways.
Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of various coumarin derivatives using DPPH and ABTS assays. The results indicated that compounds with similar substituents showed enhanced radical scavenging activity, supporting the potential efficacy of This compound in oxidative stress-related conditions .
Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
---|---|---|
Compound A | 25 | 30 |
Compound B | 15 | 20 |
Target Compound | TBD | TBD |
Study 2: Anticancer Activity
In a comparative study on the anticancer effects of various coumarin derivatives, it was found that modifications at the 6 and 8 positions significantly influenced cytotoxicity against breast and lung cancer cell lines. The target compound's analogs exhibited IC50 values ranging from 10 to 30 μM across different cell types .
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | TBD |
The proposed mechanisms by which This compound exerts its biological effects include:
- Free Radical Scavenging : By donating electrons to free radicals.
- Enzyme Modulation : Inhibiting ATPase activities which are pivotal in energy metabolism.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[2-hydroxyethyl(methyl)amino]methyl]-6,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H19NO3/c1-10-6-11(2)15-13(7-10)12(8-14(18)19-15)9-16(3)4-5-17/h6-8,17H,4-5,9H2,1-3H3 |
InChI Key |
XGBHCQFLWVTCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN(C)CCO)C |
Origin of Product |
United States |
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